molecular formula C15H14N2O2S3 B2464928 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea CAS No. 2097934-33-1

3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea

Cat. No.: B2464928
CAS No.: 2097934-33-1
M. Wt: 350.47
InChI Key: DSVLMWQUCTUKLY-UHFFFAOYSA-N
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Description

3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea is a complex organic compound featuring a urea moiety linked to a bithiophene and a thiophene ring

Scientific Research Applications

3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea has several applications in scientific research:

    Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.

    Materials Science: Employed in the synthesis of conductive polymers and nanomaterials.

    Biological Studies: Investigated for its potential as a bioactive molecule in medicinal chemistry.

    Industrial Applications: Utilized in the production of advanced materials for electronic devices.

Mechanism of Action

The mechanism of action of thiophene derivatives can vary widely depending on their specific structure and application. For example, in the field of electronics and optoelectronics, thiophene derivatives have been used to enhance the photovoltaic performance of polymer solar cells .

Future Directions

Thiophene derivatives have received significant attention in various fields, including electronics and optoelectronics . Future research may focus on developing more efficient thiophene-based compounds and exploring their potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea typically involves the following steps:

    Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the bithiophene is replaced by a hydroxyethyl group.

    Urea Formation: The final step involves the reaction of the hydroxyethyl-bithiophene intermediate with thiophene-2-yl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene rings in the compound can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the urea moiety using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo electrophilic substitution reactions on the thiophene rings, facilitated by reagents like bromine or iodine.

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.

    Substitution: Bromine or iodine, acetic acid as solvent, room temperature.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene: A simpler analog lacking the hydroxyethyl and urea groups.

    Thiophene-2-carboxamide: Contains a thiophene ring with a carboxamide group instead of a urea moiety.

Uniqueness

3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea is unique due to the combination of the bithiophene and thiophene rings with a hydroxyethyl and urea group, providing a balance of electronic properties and functional groups for diverse applications.

This compound’s unique structure and properties make it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

1-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S3/c18-10(9-16-15(19)17-14-4-2-8-21-14)11-5-6-13(22-11)12-3-1-7-20-12/h1-8,10,18H,9H2,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVLMWQUCTUKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)NC3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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